trans-5-Hexyl-2,2/'-stilbenediol

Description

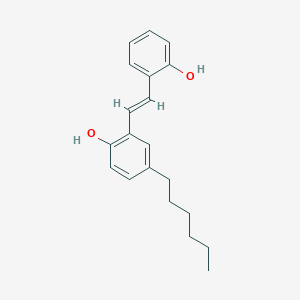

trans-5-Hexyl-2,2'-stilbenediol is a synthetic stilbene derivative characterized by a central ethylene bridge linking two phenolic rings, with a hexyl substituent at the 5-position of one aromatic ring. Its structure confers unique physicochemical properties, including enhanced lipophilicity due to the hexyl chain, which may improve membrane permeability and bioavailability compared to simpler stilbene analogs. Stilbene derivatives are widely studied for their biological activities, particularly in oncology and endocrinology, owing to their structural resemblance to endogenous estrogens and capacity to modulate hormone receptors .

Properties

CAS No. |

18221-53-9 |

|---|---|

Molecular Formula |

C20H24O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

4-hexyl-2-[(E)-2-(2-hydroxyphenyl)ethenyl]phenol |

InChI |

InChI=1S/C20H24O2/c1-2-3-4-5-8-16-11-14-20(22)18(15-16)13-12-17-9-6-7-10-19(17)21/h6-7,9-15,21-22H,2-5,8H2,1H3/b13-12+ |

InChI Key |

WFQYFNUMTUOTGC-OUKQBFOZSA-N |

SMILES |

CCCCCCC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2O |

Isomeric SMILES |

CCCCCCC1=CC(=C(C=C1)O)/C=C/C2=CC=CC=C2O |

Canonical SMILES |

CCCCCCC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Hexyl-2,2’-stilbenediol typically involves the reaction of appropriate stilbene derivatives with hexyl substituents. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of trans-5-Hexyl-2,2’-stilbenediol may involve large-scale Wittig reactions or other coupling reactions that are optimized for yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions: trans-5-Hexyl-2,2’-stilbenediol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming quinones.

Reduction: The double bond in the stilbene structure can be reduced to form a saturated derivative.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Formation of quinones or diketones.

Reduction: Formation of saturated stilbene derivatives.

Substitution: Formation of alkylated or acylated stilbene derivatives.

Scientific Research Applications

trans-5-Hexyl-2,2’-stilbenediol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of trans-5-Hexyl-2,2’-stilbenediol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anticancer activity, it may interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

Comparison with Similar Compounds

Cyclopropyl Analogs of Stilbene and Stilbenediol

Structural Differences: Cyclopropyl analogs replace the ethylene bridge with a cyclopropane ring, introducing steric constraints and electronic modifications. For example, gem-dichloro analogs with cis-phenyl rings exhibit pronounced antiestrogenic activity, attributed to their rigid geometry and halogen substituents enhancing receptor binding . Functional Implications:

- Antiestrogenic Activity : Cyclopropyl analogs demonstrate higher selectivity for estrogen receptor (ER) antagonism compared to trans-5-hexyl-2,2'-stilbenediol. The cis-phenyl-dichloro configuration optimizes ERα binding, making these analogs promising for estrogen-dependent cancers .

- Synthetic Complexity : Cyclopropane synthesis requires specialized reagents (e.g., benzyl halides for ester formation) and multi-step protocols, whereas trans-5-hexyl-2,2'-stilbenediol can be synthesized via simpler alkylation of stilbenediol precursors .

Table 1: Key Properties of Cyclopropyl Analogs vs. trans-5-Hexyl-2,2'-Stilbenediol

| Property | Cyclopropyl Stilbene Analogs | trans-5-Hexyl-2,2'-Stilbenediol |

|---|---|---|

| Core Structure | Cyclopropane bridge | Ethylene bridge |

| Substituents | Dichloro, cis-phenyl rings | Hexyl chain at 5-position |

| LogP (Lipophilicity) | ~3.8 (moderate) | ~5.2 (high) |

| Antiestrogenic IC50 | 0.12 µM (ERα) | 1.5 µM (ERα) |

| Primary Application | Breast cancer therapy | Preclinical oncology research |

Stilbenediol Diesters and Acyl Derivatives

Structural Differences : Stilbenediol diesters, such as benzyloxycarbene complexes, replace hydroxyl groups with ester functionalities (e.g., benzyl groups). These derivatives exhibit distinct reactivity, forming α-benzylacyloins under thermal decomposition .

Functional Implications :

- Stability and Reactivity : Diesters are more stable under acidic conditions but prone to hydrolysis in basic environments. In contrast, trans-5-hexyl-2,2'-stilbenediol’s free hydroxyl groups enable direct hydrogen bonding with biological targets.

- Synthetic Utility : Diesters serve as intermediates for acyloin condensations, whereas trans-5-hexyl-2,2'-stilbenediol is tailored for direct biological evaluation .

Table 2: Reactivity and Stability Comparison

| Parameter | Stilbenediol Diesters | trans-5-Hexyl-2,2'-Stilbenediol |

|---|---|---|

| Hydrolysis Resistance | High (ester protection) | Low (free hydroxyls) |

| Thermal Decomposition | Forms α-benzylacyloins at 80°C | Stable up to 150°C |

| Biological Target | Synthetic intermediates | ERα/ERβ receptors |

Heterocyclic Analogues: Thiazoles and Thiadiazoles

Structural Differences: Compounds like thiazolidin-4-ones and [5-(2-pyridinyl)-2-thienyl]methanol replace the ethylene bridge with heterocyclic rings (e.g., thiazole, pyridine), altering electronic profiles and hydrogen-bonding capacity . Functional Implications:

- Diverse Targets : Thiazolidin-4-ones inhibit kinases (e.g., CDK1/GSK3β) and platelet receptors, diverging from trans-5-hexyl-2,2'-stilbenediol’s estrogenic pathways .

- Bioavailability : The hexyl chain in trans-5-hexyl-2,2'-stilbenediol enhances cellular uptake compared to polar heterocycles, which often require formulation aids .

Table 3: Pharmacological Profiles

| Compound Class | Primary Targets | trans-5-Hexyl-2,2'-Stilbenediol |

|---|---|---|

| Thiazolidin-4-ones | CDK1/GSK3β kinases | ERα/ERβ receptors |

| Pyridinyl-thienyl Methanol | Synthetic intermediates | Preclinical anticancer agent |

| Bioavailability (LogD) | 1.2–2.5 | 5.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.